molecular formula C8H10N2OS B8510112 5-Ethyl-6-hydroxymethyl-imidazo[2,1-b]thiazole

5-Ethyl-6-hydroxymethyl-imidazo[2,1-b]thiazole

Cat. No.: B8510112
M. Wt: 182.25 g/mol
InChI Key: QRBUSEVIFFUROF-UHFFFAOYSA-N
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Description

5-Ethyl-6-hydroxymethyl-imidazo[2,1-b]thiazole is a useful research compound. Its molecular formula is C8H10N2OS and its molecular weight is 182.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H10N2OS

Molecular Weight

182.25 g/mol

IUPAC Name

(5-ethylimidazo[2,1-b][1,3]thiazol-6-yl)methanol

InChI

InChI=1S/C8H10N2OS/c1-2-7-6(5-11)9-8-10(7)3-4-12-8/h3-4,11H,2,5H2,1H3

InChI Key

QRBUSEVIFFUROF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2N1C=CS2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Diisobutylaluminum hydride (1M in THF, 11 mL, 11 mmol) is added to a solution of 5-ethyl-imidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester (800 mg, 3.6 mmol) in THF (20 mL). The mixture is stirred at room temperature for 0.5 h. HCl (10%, 2 mL) is added, and the mixture is stirred for an additional 5 min. The mixture is neutralized by the addition of sodium hydroxide (2 N) until pH is above 10 and then extracted with ethyl acetate (3×20 mL). The combined organic layers are dried and solvent removed to give 5-ethyl-6-hydroxymethyl-imidazo[2,1-b]thiazole as a solid. Step 3. Preparation of 6-chloromethyl-5-ethyl-imidazo[2,1-b]thiazole
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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